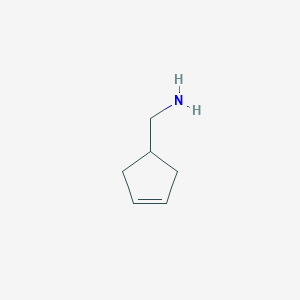

Cyclopent-3-en-1-ylmethanamine

Description

BenchChem offers high-quality Cyclopent-3-en-1-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopent-3-en-1-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopent-3-en-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c7-5-6-3-1-2-4-6/h1-2,6H,3-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLFRAVVYRKTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633387 | |

| Record name | 1-(Cyclopent-3-en-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4492-42-6 | |

| Record name | 1-(Cyclopent-3-en-1-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopent-3-en-1-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Classification and General Significance Within Alicyclic Amines

Cyclopent-3-en-1-ylmethanamine is classified as a primary alicyclic amine. The term "alicyclic" refers to compounds that are both aliphatic (non-aromatic) and cyclic. The "amine" designation indicates the presence of a nitrogen-containing functional group derived from ammonia (B1221849). As a primary amine, the nitrogen atom is bonded to two hydrogen atoms and one alkyl group.

Alicyclic amines are significant scaffolds in medicinal chemistry and drug design, with common examples including pyrrolidine (B122466) and piperidine (B6355638) structures found in many pharmaceuticals. nih.gov The metabolic pathways of these amines are of particular interest, as the electron-rich nitrogen and adjacent alpha-carbons are often sites for enzymatic reactions in biological systems. tandfonline.com Common biotransformations include N-oxidation, N-dealkylation, and ring oxidation. nih.gov In some cases, these metabolic processes can lead to the formation of reactive intermediates like iminium ions. nih.govscilit.com

The reactivity of alicyclic amines is influenced by their basicity. Studies on the addition reactions of various alicyclic amines to other organic molecules have shown that their reactivity generally increases with increasing basicity. koreascience.kr However, this relationship can be complex, with changes in the reaction mechanism sometimes observed as basicity changes. koreascience.kr

Foundational Principles Governing Cyclopentene Ring Systems

The core of Cyclopent-3-en-1-ylmethanamine is a cyclopentene (B43876) ring, a five-membered cycloalkene. The structure and stability of such rings are governed by a combination of angle strain and torsional strain. Unlike the saturated cyclopentane (B165970), which puckers into an "envelope" conformation to relieve some torsional strain, the presence of the double bond in cyclopentene forces four of the carbon atoms into a plane. csbsju.edu

The ideal internal bond angle for sp2-hybridized carbons in the double bond is 120°, while for sp3-hybridized carbons, it is approximately 109.5°. A planar regular pentagon has internal angles of 108°, which is very close to the ideal sp3 angle, but the double bond introduces significant angle strain. csbsju.edu To minimize this strain, the fifth carbon atom (the one not involved in the double bond) is pushed out of the plane, resulting in an envelope-like conformation.

The synthesis of cyclopentene rings is a key area of organic chemistry, with methods like cyclisation and ring-closure reactions being prominent. studysmarter.co.uk The vinylcyclopropane-cyclopentene rearrangement is a notable reaction for forming cyclopentene rings, where a vinyl-substituted cyclopropane (B1198618) rearranges to a cyclopentene. wikipedia.org The electronic properties of the cyclopentene ring can also be fine-tuned, as demonstrated in studies on cyanine (B1664457) dyes where the addition of a cyclopentene ring to the molecular chain alters the electronic structure and, consequently, the photophysical properties. rsc.org

Unique Reactivity Profile Conferred by the Amino and Alkene Functionalities

Carbon Skeleton Construction Approaches

The formation of the cyclopentene ring is a critical step in the synthesis of Cyclopent-3-en-1-ylmethanamine. Various methods, including ring-closing metathesis and cycloaddition reactions, have been developed to efficiently construct this cyclic framework.

Ring-Closing Metathesis Strategies for Cyclopentene Formation

Ring-closing metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated rings, including cyclopentenes. wikipedia.orgrsc.org This metal-catalyzed reaction involves the intramolecular metathesis of a diene, leading to the formation of a cycloalkene and a small volatile byproduct, typically ethylene (B1197577). wikipedia.org The reaction is entropically driven by the loss of ethylene gas, which shifts the equilibrium towards the desired cyclic product. wikipedia.org

In the context of synthesizing precursors for Cyclopent-3-en-1-ylmethanamine, a key starting material is a diallyl-substituted compound. For instance, α,α-diallylacetonitrile can undergo RCM using a Grubbs' catalyst, such as the first-generation catalyst [(Cy₃P)₂Cl₂Ru=CHPh], to yield the corresponding cyclopentenyl nitrile. This nitrile can then be reduced to the target amine. The choice of catalyst is crucial, with second-generation Grubbs' catalysts often providing faster reaction rates, especially for sterically hindered substrates. The mechanism of RCM proceeds through a series of [2+2] cycloaddition and retro-cycloaddition steps mediated by the ruthenium carbene catalyst. The stereochemical outcome can be influenced by the orientation of the allyl groups, with an exo orientation favoring the formation of the cis-cyclopentene isomer.

The versatility of RCM extends to the synthesis of various functionalized cyclopentene derivatives. acs.org For example, dihydropyrans and substituted pyrrolines have been synthesized in high yields using this methodology. wikipedia.orgorganic-chemistry.org The reaction conditions, including solvent, temperature, and catalyst loading, are important parameters that can be optimized to achieve high yields and selectivity. nih.gov

Table 1: Examples of Ring-Closing Metathesis for Cyclopentene Synthesis

| Starting Material | Catalyst | Product | Yield | Reference |

| α,α-Diallylacetonitrile | Grubbs' First-Generation Catalyst | Cyclopentenyl nitrile | Not specified | |

| Diol 13a | Catalyst 9 (a Grubbs' catalyst) | Cyclopentene 14a | Not specified | acs.org |

| Diol 13b | Catalyst 9 (a Grubbs' catalyst) | Cyclopentene 14b | Not specified | acs.org |

| Diallylated amines | Ruthenium catalyst | Pyrrolines | Excellent | organic-chemistry.org |

Cycloaddition Reactions Towards Functionalized Cyclopentene Carboxamides

Cycloaddition reactions provide another powerful avenue for the construction of functionalized cyclopentene rings, which can serve as precursors to Cyclopent-3-en-1-ylmethanamine. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

One of the most well-known cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. mdpi.com This reaction can be used to form highly substituted cyclopentene derivatives. mdpi.com For instance, the Diels-Alder reaction between cyclopentadiene (B3395910) and nitroethylene, followed by a ring-opening reaction, is a known strategy for synthesizing highly substituted cyclopentenes. mdpi.com Asymmetric versions of the Diels-Alder reaction, utilizing chiral catalysts, can provide enantiomerically enriched products. mdpi.com

Another relevant approach is the [3+2] cycloaddition. For example, the reaction of N-tosylcyclopropylamine with alkynes or alkenes, catalyzed by copper under visible light irradiation, yields aminated cyclopentene and cyclopentane (B165970) derivatives. organic-chemistry.org This method is notable for its operational simplicity and compatibility with a range of functional groups. organic-chemistry.org Additionally, gold-catalyzed reactions between 4-hydroxy-1,5-diynamides and nitrones can lead to cyclopentene-fused isoxazole (B147169) carboxamides through a [3+2]-nitrone cycloaddition. rsc.org

Furthermore, base-promoted reactions of phenacylmalononitriles with electron-deficient alkynes have been shown to produce multifunctionalized cyclopentenes. beilstein-journals.orgbeilstein-journals.org Depending on the reaction conditions and the base used, different products can be obtained, including cyclopent-2-ene-1-carboxamides and cyclopent-3-ene-1-carboxamides. beilstein-journals.orgbeilstein-journals.org

Table 2: Examples of Cycloaddition Reactions for Cyclopentene Synthesis

| Reactants | Reaction Type | Catalyst/Promoter | Product | Reference |

| Cyclopentadiene and nitroethylene | Diels-Alder | Not specified | Highly substituted cyclopentenes | mdpi.com |

| N-Tosylcyclopropylamine and alkynes/alkenes | [3+2] Cycloaddition | Copper/Visible light | Aminated cyclopentene/cyclopentane derivatives | organic-chemistry.org |

| 4-Hydroxy-1,5-diynamides and nitrones | [3+2] Nitrone Cycloaddition | Gold catalyst | Cyclopentene-fused isoxazole carboxamides | rsc.org |

| Phenacylmalononitriles and nitroolefins | Cycloaddition | Tetrabutylammonium fluoride | Multifunctionalized cyclopent-2-ene-1-carboxamides | beilstein-journals.org |

| Phenacylmalononitriles and nitroolefins | Tandem Michael–Henry reaction | Chiral thiosquaramide | Enantioselective cyclopent-3-ene-1-carboxamides | beilstein-journals.org |

Stereocontrolled Amination and Functional Group Interconversions

Once the cyclopentene carbon skeleton is constructed, the next critical phase is the introduction of the primary amine functionality and any necessary functional group manipulations. Several methods are available, each offering different advantages in terms of selectivity and substrate scope.

Reductive Amination Protocols for Primary Amine Installation

Reductive amination is a highly effective and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). wikipedia.orgderpharmachemica.commasterorganicchemistry.com The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of primary amines like Cyclopent-3-en-1-ylmethanamine, ammonia (B1221849) is used as the nitrogen source. d-nb.info

A key challenge in the reductive amination with ammonia is preventing the over-alkylation of the newly formed primary amine to secondary and tertiary amines. nih.gov However, by carefully optimizing reaction conditions, including the choice of reducing agent and the concentration of ammonia, selective formation of the primary amine can be achieved. d-nb.infonih.gov

Various reducing agents can be employed in reductive amination. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org NaBH₃CN is particularly useful as it is selective for the reduction of the imine intermediate in the presence of the starting aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com Other reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) also serve as effective alternatives. masterorganicchemistry.com Metal-catalyzed hydrogenation using catalysts such as platinum, palladium, or nickel can also be employed for the reduction step. wikipedia.org

The direct reductive amination of aldehydes and ketones with ammonia can be performed as a one-pot reaction, which is synthetically efficient. wikipedia.org This approach has been successfully applied to a wide range of substrates, including functionalized aldehydes. nih.gov

Table 3: Reagents for Reductive Amination

| Reducing Agent | Characteristics | Reference |

| Sodium Borohydride (NaBH₄) | Common reducing agent for aldehydes and ketones. | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls. | wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | An alternative to NaBH₃CN. | masterorganicchemistry.com |

| Catalytic Hydrogenation (Pt, Pd, Ni) | Metal-catalyzed reduction. | wikipedia.org |

Curtius Degradation Routes from Carboxylic Acid Precursors

The Curtius rearrangement provides an alternative pathway to primary amines from carboxylic acid precursors. wikipedia.orgnih.govorganic-chemistry.orgrsc.org This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate, which can then be hydrolyzed to the primary amine with the loss of carbon dioxide. wikipedia.orgnih.govbyjus.com

The synthesis begins with the conversion of a carboxylic acid, such as cyclopent-3-ene-1-carboxylic acid, into an acyl azide. This is typically achieved by first converting the carboxylic acid to its corresponding acyl chloride, which is then reacted with an azide salt like sodium azide. organic-chemistry.org Alternatively, the acyl azide can be prepared directly from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA).

Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.org The migration of the alkyl or aryl group occurs with complete retention of its stereochemistry. wikipedia.orgnih.gov The resulting isocyanate is a versatile intermediate. organic-chemistry.org Trapping the isocyanate with water leads to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine. organic-chemistry.orgbyjus.com If the reaction is performed in the presence of an alcohol, a stable carbamate (B1207046) is formed, which can be a useful protecting group for the amine. wikipedia.org For example, using tert-butanol (B103910) generates a Boc-protected amine. wikipedia.org

The Curtius rearrangement is known for its tolerance of a wide variety of functional groups, making it a valuable tool in organic synthesis. wikipedia.org

Table 4: Key Steps in the Curtius Rearrangement

| Step | Transformation | Reagents/Conditions | Intermediate/Product | Reference |

| 1 | Carboxylic acid to acyl azide | 1. SOCl₂ or (COCl)₂ 2. NaN₃ | Acyl azide | organic-chemistry.org |

| 2 | Acyl azide rearrangement | Heat (thermal decomposition) | Isocyanate | wikipedia.orgnih.gov |

| 3 | Isocyanate hydrolysis | Water | Primary amine | organic-chemistry.orgbyjus.com |

| 3a | Isocyanate trapping | Alcohol (e.g., tert-butanol) | Carbamate (e.g., Boc-protected amine) | wikipedia.org |

Hydride Reduction Techniques for Nitrile and Carbonyl Precursors

Hydride reduction is a fundamental transformation in organic synthesis for the conversion of various functional groups into amines. This is particularly relevant for the synthesis of Cyclopent-3-en-1-ylmethanamine from nitrile or amide precursors.

The reduction of a nitrile, such as cyclopent-3-ene-1-carbonitrile, to a primary amine is efficiently accomplished using powerful hydride reducing agents like lithium aluminum hydride (LiAlH₄). commonorganicchemistry.comchemistrysteps.comlibretexts.orgaskfilo.com The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile group. libretexts.org Typically, two equivalents of hydride are added, first forming an imine anion intermediate, which is then further reduced to a dianion. libretexts.org Subsequent workup with water protonates the nitrogen to yield the primary amine. libretexts.org Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon can also be employed for nitrile reduction, although care must be taken to avoid the formation of secondary and tertiary amine byproducts. commonorganicchemistry.comwikipedia.org The addition of ammonia during catalytic hydrogenation can help to suppress these side reactions. commonorganicchemistry.com

Carboxamides, such as cyclopent-3-ene-1-carboxamide, can also be reduced to amines. organic-chemistry.orgmdpi.com Again, LiAlH₄ is a common and effective reagent for this transformation. mdpi.com Other reducing systems, such as borane-tetrahydrofuran (B86392) (B-THF) or borane-dimethyl sulfide (B99878) (BMS), are also capable of reducing amides to amines. mdpi.com More recently, catalytic methods using silanes in the presence of metal catalysts like platinum or iridium have been developed for the reduction of amides. organic-chemistry.org These methods often offer improved functional group tolerance compared to the more reactive hydride reagents. organic-chemistry.org

Table 5: Common Hydride Reagents for Reduction to Amines

| Precursor | Reducing Agent | Product | Reference |

| Nitrile | Lithium Aluminum Hydride (LiAlH₄) | Primary amine | commonorganicchemistry.comchemistrysteps.comlibretexts.orgaskfilo.com |

| Nitrile | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Primary amine | commonorganicchemistry.comwikipedia.org |

| Carboxamide | Lithium Aluminum Hydride (LiAlH₄) | Amine | mdpi.com |

| Carboxamide | Borane-Tetrahydrofuran (B-THF) | Amine | mdpi.com |

| Carboxamide | Silanes with Metal Catalysts (e.g., Pt, Ir) | Amine | organic-chemistry.org |

Intramolecular Aziridination Pathways

A significant reaction pathway for Cyclopent-3-en-1-ylmethanamine and its derivatives is intramolecular aziridination, which leads to the formation of strained 1-azatricyclo[2.2.1.02,6]heptanes. nih.govnih.gov This transformation is efficiently mediated by lead(IV) acetate (B1210297) and provides insight into the behavior of unsaturated primary amines in the presence of strong oxidizing agents. nih.gov

The oxidation of Cyclopent-3-en-1-ylmethanamine and its substituted analogues with lead(IV) acetate [Pb(OAc)4] in solvents like dichloromethane (B109758), chloroform, or benzene, and in the presence of potassium carbonate (K2CO3), prompts an efficient intramolecular aziridination. nih.govnih.gov The proposed mechanism diverges from many nitrene transfer reactions that require N-acyl or N-sulfonyl groups. nih.gov

The reaction is initiated by the primary amine displacing an acetate ligand from the lead(IV) acetate. nih.govnih.gov This step forms a lead(IV) amide intermediate, specifically RNHPb(OAc)3. This intermediate is proposed to be the actual species responsible for the aziridination, rather than a free nitrene. nih.govnih.gov The subsequent intramolecular attack on the cyclopentene double bond by the nitrogen center leads to the formation of the tricyclic aziridine (B145994) product. nih.gov

The key intermediate in the Pb(OAc)4-mediated aziridination is a highly electrophilic species that functions as a nitrene donor. nih.govnih.gov While often referred to as a nitrenoid, the actual reactive species is the lead(IV) amide intermediate (RNHPb(OAc)3). nih.gov The electrophilicity of this intermediate is a critical factor driving the reaction. Studies indicate that this intermediate behaves as a powerful electrophile, readily attacking the nucleophilic C=C double bond of the cyclopentene ring. nih.govnih.gov The high reactivity allows the reaction to proceed efficiently, yielding the strained 1-azatricyclo[2.2.1.02,6]heptane products in good to high yields (65–88%), despite the significant ring strain of the product, which is estimated to be around 47 kcal/mol. nih.gov

Kinetic evidence strongly suggests that the intramolecular aziridination proceeds through a symmetrical, aziridine-like transition state. nih.govnih.gov In this transition state, the nitrogen atom bridges the two carbons of the double bond, leading to the concerted formation of the three-membered aziridine ring. nih.gov The reaction exhibits high regioselectivity. For instance, in substrates containing both internal and terminal olefins, the reaction preferentially occurs at the less sterically hindered terminal double bond. nih.gov Similarly, for geraniol (B1671447) derivatives, aziridination selectively occurs at the π-bond located furthest from an electron-withdrawing group, highlighting the electrophilic nature of the attacking species. acs.org

The cumulative rate increases are substantial, as detailed in the table below.

| Substituent on Cyclopentene Ring | Relative Rate of Aziridination | Reference |

|---|---|---|

| Unsubstituted | 1 | nih.govnih.gov |

| One Methyl Group | 17.5 | nih.govnih.gov |

| Two Methyl Groups | >280 | nih.govnih.gov |

These findings are consistent with a highly electrophilic intermediate and a symmetrical, aziridine-like transition state. nih.govnih.gov Conversely, an α-methyl group on the carbon adjacent to the amine (the Cα position) was found to inhibit the reaction entirely, preventing the formation of the aziridine product, likely due to steric hindrance. nih.gov

Nucleophilic Reactivity of the Primary Amine Functionality

The primary amine group (-NH2) in Cyclopent-3-en-1-ylmethanamine is a key center of reactivity, primarily functioning as a nucleophile. numberanalytics.comlibretexts.org This nucleophilicity stems from the lone pair of electrons on the nitrogen atom, which is available to attack electron-deficient centers. libretexts.orgfiveable.me

The reactivity of the amine can be influenced by several factors:

Steric Hindrance : As a primary amine, the nitrogen in Cyclopent-3-en-1-ylmethanamine is relatively unhindered, making it a more effective nucleophile compared to more sterically crowded secondary or tertiary amines. fiveable.me

Electronic Effects : The alkyl framework of the cyclopentene ring acts as an electron-donating group, which can slightly enhance the electron density on the nitrogen and increase its nucleophilicity. fiveable.me

This nucleophilic character allows the amine to participate in a wide range of standard amine reactions.

| Reaction Type | Electrophile | Expected Product Type | Reference |

|---|---|---|---|

| Alkylation (SN2) | Alkyl Halides (R-X) | Secondary/Tertiary Amines, Quaternary Ammonium Salts | numberanalytics.compressbooks.pub |

| Acylation | Acid Chlorides (R-COCl) | Amides | libretexts.org |

| Reaction with Carbonyls | Aldehydes/Ketones | Imines (via nucleophilic addition) | libretexts.orgpressbooks.pub |

| Protonation (Base) | Acids (H+) | Ammonium Salts | numberanalytics.com |

While these are general reactions for primary amines, they represent the expected reactivity of the amine functionality in Cyclopent-3-en-1-ylmethanamine in intermolecular contexts. numberanalytics.comlibretexts.org

Electrophilic and Cycloaddition Behavior of the Cyclopentene Moiety

The carbon-carbon double bond in the cyclopentene ring is an electron-rich region, making it susceptible to attack by electrophiles and enabling it to participate in cycloaddition reactions. lumenlearning.commrcolechemistry.co.uk

In an electrophilic addition reaction, an electrophile attacks the π bond, leading to the formation of a carbocation intermediate. unizin.org This intermediate is then attacked by a nucleophile to give the final addition product. For an unsymmetrically substituted cyclopentene, the reaction typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the more stable (more substituted) carbocation. mrcolechemistry.co.ukunizin.org Common electrophilic additions include reactions with hydrogen halides (HBr, HCl) and the acid-catalyzed addition of water. unizin.orgpearson.com

The cyclopentene moiety is also a competent partner in various cycloaddition reactions, which are powerful methods for constructing five-membered rings. nih.gov These reactions include:

[3+2] Cycloadditions : The cyclopentene can act as the "2π" component in reactions with three-atom systems (1,3-dipoles) to form bicyclic structures. nih.govrsc.org Photocatalytic methods have been developed that use vinyl diazo species to engage in [3+2] cycloadditions with alkenes, including cyclopentene derivatives. nih.gov

Diels-Alder (4+2) Cycloadditions : While less common for simple cyclopentenes, they can act as dienophiles in reactions with conjugated dienes.

Photochemical Cycloadditions : The cyclopentene ring can undergo photochemical [2+2] cycloadditions with other unsaturated systems, such as N-benzoylindole, to form cyclobutane (B1203170) adducts. cdnsciencepub.com

These reactions underscore the versatility of the cyclopentene double bond as a functional handle for further molecular elaboration.

Mechanistic Investigations of Carbon-Heteroatom Bond Formations

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. The primary amine group of Cyclopent-3-en-1-ylmethanamine is a key functional handle for such transformations, particularly for the formation of new carbon-nitrogen (C-N) bonds.

Transition Metal-Catalyzed C-N Bond Formation Pathways

A generalized catalytic cycle for a palladium-catalyzed C-N cross-coupling reaction involving a primary amine like Cyclopent-3-en-1-ylmethanamine would typically proceed through the following key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl or vinyl halide (Ar-X) to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The primary amine, Cyclopent-3-en-1-ylmethanamine, coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The aryl group and the amido group on the palladium center couple, forming the desired N-aryl amine product and regenerating the palladium(0) catalyst.

The efficiency and outcome of such reactions are highly dependent on the choice of catalyst, ligands, base, and reaction conditions.

| Catalyst System Component | General Role in C-N Bond Formation |

| Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Source of the active palladium catalyst. |

| Ligand (e.g., Biarylphosphines) | Stabilizes the palladium catalyst, influences reactivity and selectivity. |

| Base (e.g., NaOt-Bu, K₃PO₄) | Facilitates the deprotonation of the amine. |

| Aryl/Vinyl Halide | The electrophilic partner in the coupling reaction. |

It is important to note that the presence of the olefin in the cyclopentene ring of Cyclopent-3-en-1-ylmethanamine could potentially lead to side reactions, such as coordination to the metal center or participation in migratory insertion processes, which would need to be considered and controlled in a specific synthetic design.

Metal-Free C-H Activation Processes

Metal-free C-H activation has emerged as a more sustainable and cost-effective alternative to transition metal-catalyzed reactions. These processes often rely on the use of strong oxidants or photoredox catalysis to generate highly reactive intermediates that can functionalize C-H bonds.

In the context of Cyclopent-3-en-1-ylmethanamine, a hypothetical metal-free C-H activation process for C-N bond formation could involve the generation of a nitrogen-centered radical from the primary amine. This could be achieved, for example, through oxidation. The resulting aminyl radical could then, in principle, add to an aromatic system, followed by an oxidation and deprotonation sequence to afford the C-N coupled product.

Another potential metal-free pathway involves the use of hypervalent iodine reagents. These reagents can act as electrophiles and activate C-H bonds, or they can facilitate the coupling of nucleophiles, such as amines, with various partners. For instance, a diaryliodonium salt could serve as an arylating agent for the amine group of Cyclopent-3-en-1-ylmethanamine under metal-free conditions.

The feasibility and specific mechanistic details of such metal-free reactions with Cyclopent-3-en-1-ylmethanamine would require dedicated experimental investigation. The table below outlines some general approaches to metal-free C-N bond formation.

| Method | General Mechanistic Feature | Potential Application with Cyclopent-3-en-1-ylmethanamine |

| Photoredox Catalysis | Generation of radical intermediates via single-electron transfer. | Formation of a nitrogen-centered radical for subsequent coupling reactions. |

| Hypervalent Iodine Reagents | Act as electrophiles or facilitate coupling. | Arylation of the primary amine group. |

| Strong Base-Mediated Reactions | Deprotonation to generate a nucleophilic nitrogen species. | Reaction with a suitable electrophile to form a C-N bond. |

Due to the lack of specific research on Cyclopent-3-en-1-ylmethanamine in these reaction types, the information presented is based on general principles and should be considered as such.

Derivatization and Functionalization Strategies of Cyclopent 3 En 1 Ylmethanamine

N-Alkylation and N-Acylation Reactions (e.g., Amide Formation)

The primary amine group is a key site for functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Green chemistry approaches utilize reagents like propylene (B89431) carbonate, which can serve as both the alkylating agent and the solvent, often under neat (solvent-free) conditions. mdpi.com This method provides an eco-friendly alternative to traditional alkylation using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the carbonate, leading to the formation of a hydroxypropyl-substituted amine with the loss of water and carbon dioxide. mdpi.com

N-Acylation (Amide Formation): The reaction of Cyclopent-3-en-1-ylmethanamine with carboxylic acids or their derivatives to form amides is a fundamental transformation. luxembourg-bio.com This reaction typically requires the activation of the carboxylic acid to facilitate the coupling. luxembourg-bio.com A variety of coupling reagents have been developed for this purpose, converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.comyoutube.com The choice of reagent can be critical, especially when dealing with sensitive substrates or electron-deficient amines. nih.gov

Common methods for amide bond formation include the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt). nih.govfishersci.co.uk These reagents form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. youtube.comfishersci.co.uk The use of phosphonium (B103445) or aminium/uronium salts like HATU represents another effective strategy, particularly for more challenging couplings. nih.gov

| Coupling Reagent Class | Examples | Typical Additives | Key Features |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | HOBt, HOAt | Widely used; forms a reactive O-acylisourea intermediate. fishersci.co.uk |

| Phosphonium Salts | BOP, PyBOP | - | High reactivity, suitable for hindered substrates. |

| Aminium/Uronium Salts | HATU, HBTU | DIPEA, TEA | Efficient for difficult couplings, minimizes side reactions. nih.gov |

Functionalization of the Olefinic Double Bond

The cyclopentene (B43876) ring's double bond is susceptible to a variety of addition reactions, allowing for extensive modification of the carbocyclic core.

Hydrogenation: The carbon-carbon double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C). nih.govresearchgate.net The process converts the unsaturated cyclopentene ring into a saturated cyclopentane (B165970) ring, yielding Cyclopentylmethanamine. The conditions, including pressure, temperature, and solvent, can be optimized to ensure high conversion and selectivity. nih.govresearchgate.net

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a characteristic reaction of alkenes. wikipedia.org The reaction proceeds through a cyclic halonium ion intermediate. libretexts.org The subsequent attack by a halide ion occurs from the opposite face, resulting in an anti-addition product. wikipedia.orglibretexts.org This stereoselective outcome leads to the formation of a trans-vicinal dihalide. wikipedia.org The choice of solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄), is important for the reaction's success. wikipedia.org

| Reaction | Reagents | Product Type | Stereochemistry |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C or Ru/C | Saturated Alkane (Cyclopentane) | Syn-addition |

| Halogenation | Br₂ or Cl₂ in CCl₄ | Vicinal Dihalide | Anti-addition libretexts.org |

| Epoxidation | m-CPBA, H₂O₂/MnSO₄ | Epoxide | Syn-addition |

| Dihydroxylation | OsO₄ (catalytic), NMO | Vicinal Diol | Syn-addition wikipedia.org |

Epoxidation: The conversion of the alkene to an epoxide, a three-membered cyclic ether, is a valuable synthetic transformation. This can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). Another approach involves catalytic systems, for example, using hydrogen peroxide in the presence of a manganese catalyst. researchgate.net The epoxidation reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond. The presence of the aminomethyl substituent can influence the stereochemical outcome of the epoxidation. mdpi.com

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl (-OH) groups across the double bond to form a vicinal diol. wikipedia.org This is commonly accomplished using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.org The reaction proceeds through a cyclic osmate ester intermediate, which upon hydrolysis yields the syn-diol. wikipedia.org Asymmetric versions of this reaction, such as the Sharpless asymmetric dihydroxylation, use chiral ligands to achieve high enantioselectivity. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions and Their Scope

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While Cyclopent-3-en-1-ylmethanamine itself is not a direct substrate for many common cross-coupling reactions like Suzuki-Miyaura or Heck, its derivatives can be employed. sigmaaldrich.comdntb.gov.ua

For instance, the olefinic bond could first undergo hydroboration-oxidation to introduce a hydroxyl group, which can then be converted into a triflate or halide, making it suitable for Suzuki or Negishi couplings.

Alternatively, the amine functionality can participate directly in Buchwald-Hartwig amination reactions. youtube.com In this transformation, the primary amine of Cyclopent-3-en-1-ylmethanamine could be coupled with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to form an N-aryl product. The scope of these reactions is broad, allowing for the connection of the cyclopentenyl moiety to a wide range of aromatic and heteroaromatic systems. sigmaaldrich.com The choice of catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance. sigmaaldrich.com

Regioselective and Stereoselective Derivatizations

The presence of a chiral center at the C1 position of the cyclopentene ring and the attached aminomethyl group can significantly influence the regio- and stereoselectivity of subsequent reactions.

Regioselectivity: In reactions such as hydroboration-oxidation, the directing effect of the existing substituent can favor the addition of the boron reagent to one of the two olefinic carbons over the other.

Stereoselectivity: The functional group at C1 can direct incoming reagents to a specific face of the double bond. For example, in epoxidation or dihydroxylation reactions, the aminomethyl group (or a protected derivative) can coordinate with the reagent, directing the oxidation to the syn face relative to the substituent. mdpi.com Conversely, steric hindrance from a bulky protecting group on the amine could direct the reaction to the anti face. beilstein-journals.org This substrate-controlled stereoselectivity is a powerful strategy for synthesizing specific diastereomers. Catalyst-controlled methods, such as the Sharpless asymmetric epoxidation or dihydroxylation, can also be employed to achieve high levels of stereocontrol, sometimes overriding the directing effect of the substrate. wikipedia.orgmdpi.com

The ability to control both the position (regio) and the three-dimensional arrangement (stereo) of new functional groups is critical for the synthesis of complex target molecules and chiral building blocks. researchgate.net

Applications in Advanced Organic Synthesis

Utilization as a Versatile Chiral Building Block

The inherent chirality and functional group arrangement of Cyclopent-3-en-1-ylmethanamine make it a highly valuable chiral building block in enantioselective synthesis. The term "chiral pool" refers to the collection of abundant, naturally occurring chiral molecules that serve as readily available starting materials for the synthesis of complex, enantiomerically pure compounds. nih.gov While not a naturally occurring terpene, the synthetic accessibility of enantiopure Cyclopent-3-en-1-ylmethanamine allows it to function as a synthetic equivalent to chiral pool reagents.

The development of new drugs increasingly relies on the use of such chiral building blocks to optimize interactions with biological targets, which are themselves chiral. enamine.net The stereodefined aminomethyl group appended to the cyclopentene (B43876) ring provides a key handle for a variety of chemical transformations, allowing for the introduction of further stereocenters with a high degree of control. This makes it an attractive starting material for the synthesis of a wide range of complex molecules, including pharmaceuticals and other biologically active compounds. The ability to access both enantiomers of this building block further enhances its utility, enabling the synthesis of either enantiomer of a target molecule.

Key attributes of Cyclopent-3-en-1-ylmethanamine as a chiral building block are summarized in the table below.

| Attribute | Description | Significance in Synthesis |

| Inherent Chirality | Possesses a stereogenic center at the point of attachment of the aminomethyl group. | Enables the synthesis of enantiomerically pure target molecules. |

| Functional Group Handles | Contains a primary amine and a carbon-carbon double bond. | Allows for a wide range of chemical modifications and elaborations. |

| Rigid Scaffold | The cyclopentene ring provides a conformationally restricted framework. | Facilitates predictable stereochemical outcomes in subsequent reactions. |

| Synthetic Accessibility | Can be prepared in enantiomerically pure form through asymmetric synthesis. | Provides a reliable source of a key chiral intermediate. |

Role in the Synthesis of Complex Polycyclic Scaffolds (e.g., Azatricycloheptanes)

The unique structural features of Cyclopent-3-en-1-ylmethanamine make it an excellent precursor for the synthesis of complex polycyclic scaffolds, which are core structures in many natural products and pharmaceutical agents. The presence of both a nucleophilic amine and a reactive double bond within the same molecule allows for intramolecular cyclization strategies to construct intricate three-dimensional architectures.

One notable application is in the synthesis of azatricycloheptane frameworks. These strained, bridged bicyclic systems are of significant interest in medicinal chemistry due to their unique conformational properties and potential to mimic other common structural motifs. The synthesis can be envisioned to proceed through a tandem reaction sequence initiated by the functionalization of the amine, followed by an intramolecular cycloaddition or cyclization involving the double bond.

For instance, derivatization of the amine to an azomethine ylide precursor, followed by an intramolecular [3+2] cycloaddition, would directly lead to the formation of a bridged pyrrolidine (B122466) ring system fused to the cyclopentane (B165970) core, generating the azatricyclic scaffold. The stereochemistry of the starting amine would play a crucial role in directing the stereochemical outcome of the cyclization, allowing for the synthesis of enantiomerically enriched polycyclic products.

The general strategy for the construction of an azatricycloheptane scaffold from Cyclopent-3-en-1-ylmethanamine is outlined below:

| Step | Transformation | Key Features |

| 1. Amine Functionalization | Conversion of the primary amine to a suitable precursor for cyclization (e.g., formation of an N-oxide or an iminium ion). | Activates the molecule for the subsequent intramolecular reaction. |

| 2. Intramolecular Cyclization | An intramolecular reaction involving the functionalized amine and the cyclopentene double bond (e.g., a [3+2] cycloaddition or a Michael addition). | Forms the new heterocyclic ring and establishes the polycyclic framework. |

| 3. Further Elaboration | Modification of the resulting polycyclic scaffold to introduce additional functionality or to complete the synthesis of the target molecule. | Allows for the diversification of the core structure. |

Employment in the Construction of Diverse Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. researchgate.netrsc.org Cyclopent-3-en-1-ylmethanamine serves as a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles. The primary amine functionality can act as a nucleophile in reactions to form pyrrolidines, piperidines, and other nitrogen-containing ring systems. beilstein-journals.org

For example, the amine can participate in multicomponent reactions, where several starting materials are combined in a single step to generate complex products. A plausible application would be in a palladium-catalyzed cycloaddition with heteroaryl-containing allylic carbonates to furnish heteroaryl-substituted cyclopentanes. researchgate.net Furthermore, the double bond in the cyclopentene ring can be functionalized through various methods, such as epoxidation, dihydroxylation, or ozonolysis, to introduce new functional groups that can then be used to construct fused or spirocyclic heterocyclic systems.

The versatility of Cyclopent-3-en-1-ylmethanamine in heterocyclic synthesis is highlighted by the various reaction pathways it can undergo:

| Reaction Type | Resulting Heterocycle | Description |

| Reductive Amination | Substituted Amines | Reaction with aldehydes or ketones followed by reduction. |

| Aza-Michael Addition | β-Amino Carbonyls | Addition of the amine to α,β-unsaturated carbonyl compounds. |

| Pictet-Spengler Reaction | Tetrahydro-β-carbolines | Condensation with an aldehyde followed by cyclization onto an aromatic ring. |

| Paal-Knorr Synthesis | Pyrroles | Reaction with a 1,4-dicarbonyl compound. |

Precursor for Advanced Organic Intermediates

Beyond its direct use in the synthesis of complex targets, Cyclopent-3-en-1-ylmethanamine is a valuable precursor for the preparation of other advanced organic intermediates. The primary amine can be readily converted into a wide range of other functional groups, such as amides, sulfonamides, and carbamates. These derivatives can then be used in a variety of coupling reactions to build more complex molecular structures.

For example, conversion of the amine to an isocyanate or an isothiocyanate would generate a reactive intermediate that could participate in cycloaddition reactions to form heterocyclic compounds. Alternatively, the amine could be protected and the double bond functionalized to create a new chiral building block with orthogonal functional groups, allowing for selective transformations at different parts of the molecule. The ability to transform Cyclopent-3-en-1-ylmethanamine into a variety of other useful intermediates significantly expands its utility in organic synthesis.

Ligand Design and Chiral Catalyst Development

The development of new chiral ligands is crucial for advancing the field of asymmetric catalysis. Derivatives of Cyclopent-3-en-1-ylmethanamine are attractive candidates for the design of novel chiral ligands for transition metal-catalyzed reactions. The chiral backbone of the molecule can induce asymmetry in the coordination sphere of a metal center, leading to high levels of enantioselectivity in the catalyzed reaction.

For instance, the amine functionality can be readily derivatized to incorporate phosphine (B1218219), oxazoline, or other common coordinating groups. The resulting bidentate or tridentate ligands can then be complexed with various transition metals, such as palladium, rhodium, or iridium, to generate chiral catalysts. These catalysts can be employed in a wide range of asymmetric transformations, including hydrogenations, allylic alkylations, and C-H functionalization reactions. The modular nature of the ligand synthesis, starting from a common chiral precursor, allows for the rapid generation of a library of ligands with varying steric and electronic properties, facilitating the optimization of the catalyst for a specific reaction.

The effectiveness of a chiral catalyst lies in its ability to induce asymmetry in the transition state of a reaction, leading to the preferential formation of one enantiomer of the product. Catalysts derived from Cyclopent-3-en-1-ylmethanamine can achieve high levels of asymmetric induction through a combination of steric and electronic effects.

The chiral cyclopentene backbone creates a well-defined chiral pocket around the metal center, which can differentiate between the two prochiral faces of a substrate or two enantiotopic groups. The substituents on the ligand can be fine-tuned to maximize these steric interactions and enhance the enantioselectivity of the reaction. Furthermore, the electronic properties of the ligand can influence the reactivity of the metal center, which can also have a significant impact on the stereochemical outcome of the reaction. The development of catalysts based on the Cyclopent-3-en-1-ylmethanamine scaffold represents a promising avenue for the discovery of new and highly effective asymmetric catalytic systems. mdpi.com

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Stereochemical Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of Cyclopent-3-en-1-ylmethanamine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for assigning all proton and carbon signals and understanding the molecule's stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For Cyclopent-3-en-1-ylmethanamine, the expected signals would fall into distinct regions. Protons on the double bond (vinylic protons) are expected to appear in the downfield region, typically around 5.6-5.8 ppm. chemicalbook.comchemistrysteps.com The aliphatic protons on the cyclopentene (B43876) ring and the aminomethyl group would resonate further upfield. compoundchem.comlibretexts.org The presence of a chiral center at C1 renders the two protons of the adjacent CH₂ group (C2) and the two protons of the aminomethyl group diastereotopic. masterorganicchemistry.comlibretexts.org This means they are in chemically non-equivalent environments and are expected to show separate signals with distinct chemical shifts and coupling patterns, often appearing as a complex multiplet. masterorganicchemistry.comstackexchange.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The olefinic carbons of the cyclopentene ring are expected to have chemical shifts in the range of 130-131 ppm. chemicalbook.comorgsyn.org The saturated carbons of the ring and the aminomethyl group would appear at higher field strengths (lower ppm values). researchgate.netdocbrown.info

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C spectra and elucidating the stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the cyclopentene ring and the aminomethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is particularly useful for definitively assigning the signals of the diastereotopic protons on the CH₂ groups to their respective carbon atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for stereochemical analysis. It identifies protons that are close in space, regardless of whether they are bonded. By observing NOE correlations, the relative configuration of the substituents on the chiral center can be determined.

The following tables summarize the predicted NMR spectral data for Cyclopent-3-en-1-ylmethanamine based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for Cyclopent-3-en-1-ylmethanamine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| =CH | 5.6 - 5.8 | Multiplet |

| CH -CH₂NH₂ | 2.5 - 3.0 | Multiplet |

| CH₂ -NH₂ | 2.5 - 2.8 | Multiplet (diastereotopic) |

| Ring CH₂ | 2.2 - 2.6 | Multiplet (diastereotopic) |

Note: Predicted values are based on typical ranges for the respective functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cyclopent-3-en-1-ylmethanamine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =C | 130 - 131 |

| C H-CH₂NH₂ | 40 - 45 |

| C H₂-NH₂ | 45 - 50 |

Note: Predicted values are based on typical ranges for the respective functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. libretexts.org Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number, HRMS can determine the mass to several decimal places.

For Cyclopent-3-en-1-ylmethanamine, the molecular formula is C₆H₁₁N. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.00000 amu), hydrogen (¹H = 1.00783 amu), and nitrogen (¹⁴N = 14.0031 amu), the theoretical monoisotopic mass can be calculated with high precision. libretexts.orgresearchgate.netmsu.edu An experimental HRMS measurement that matches this calculated value provides unambiguous confirmation of the molecular formula.

Table 3: HRMS Data for Cyclopent-3-en-1-ylmethanamine

| Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ |

|---|

Calculation: (6 * 12.00000) + (12 * 1.00783) + (1 * 14.0031) = 98.09696 u for the neutral molecule. The [M+H]⁺ ion is commonly observed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by molecular vibrations, and specific bonds absorb at characteristic frequencies.

The IR spectrum of Cyclopent-3-en-1-ylmethanamine is expected to show several key absorption bands that confirm its structure:

N-H Stretching: As a primary amine (R-NH₂), it should exhibit two characteristic medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comrockymountainlabs.comwpmucdn.com

C-H Stretching: Absorptions for sp²-hybridized C-H bonds (vinylic) typically appear just above 3000 cm⁻¹, while sp³-hybridized C-H bonds (aliphatic) show strong absorptions just below 3000 cm⁻¹. docbrown.infostudy.comuomustansiriyah.edu.iq

C=C Stretching: The carbon-carbon double bond of the cyclopentene ring is expected to produce a medium-intensity absorption band around 1640-1680 cm⁻¹. udel.edupressbooks.pub

N-H Bending: A bending (scissoring) vibration for the primary amine group is typically observed in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching of the aliphatic carbon-nitrogen bond usually appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com

The absence of strong absorptions in other regions (e.g., the carbonyl C=O stretch around 1700 cm⁻¹) can be equally informative, ruling out the presence of other functional groups.

Table 4: Predicted Characteristic IR Absorption Bands for Cyclopent-3-en-1-ylmethanamine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| =C-H Stretch | Alkene | 3000 - 3100 | Medium |

| -C-H Stretch | Alkane | 2850 - 3000 | Strong |

| C=C Stretch | Alkene | 1640 - 1680 | Medium |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium-Strong |

Chiroptical Spectroscopic Methods for Absolute Configuration Determination

Since Cyclopent-3-en-1-ylmethanamine possesses a stereocenter at the C1 position of the cyclopentene ring, it exists as a pair of enantiomers. While NMR and other spectroscopic methods can determine the relative stereochemistry, they cannot distinguish between the (R) and (S) enantiomers. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are required to determine the absolute configuration.

Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for this purpose. CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. A chiral molecule will produce a characteristic CD spectrum with positive or negative bands (Cotton effects) that is the mirror image of its enantiomer's spectrum. researchgate.net

The absolute configuration can be assigned by:

Comparison with Standards: Comparing the experimental CD spectrum to that of a known reference compound with a similar chromophore and stereochemistry.

Exciton Chirality Method: If the molecule can be derivatized to contain two interacting chromophores, the sign of the resulting CD couplet can be used to determine the absolute configuration.

Quantum Chemical Calculations: A common modern approach involves calculating the theoretical CD spectrum for one enantiomer (e.g., the (R)-enantiomer) using computational methods like Time-Dependent Density Functional Theory (TD-DFT). rsc.org The absolute configuration is then assigned by matching the sign and shape of the calculated spectrum to the experimentally measured one. rsc.org

These chiroptical techniques are indispensable for the complete stereochemical elucidation of chiral molecules like Cyclopent-3-en-1-ylmethanamine, providing the final piece of structural information that other spectroscopic methods cannot. acs.orgnih.gov

Computational and Theoretical Investigations of Cyclopent 3 En 1 Ylmethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. These methods solve approximations of the Schrödinger equation to determine the energies and properties of a given molecular structure. For Cyclopent-3-en-1-ylmethanamine, such calculations are invaluable for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wave function. mdpi.comchempedia.infonih.gov This approach offers a balance of accuracy and computational efficiency, making it a standard tool for investigating molecules of moderate size.

A DFT study of Cyclopent-3-en-1-ylmethanamine would reveal key aspects of its electronic landscape. The calculation would yield the molecule's optimized geometry, representing its most stable three-dimensional arrangement of atoms. Furthermore, DFT provides a detailed map of the electron density distribution, highlighting regions of high and low electron concentration. For this molecule, high electron density would be expected around the nitrogen atom of the amine group due to the lone pair of electrons, and to a lesser extent, in the region of the carbon-carbon double bond in the cyclopentene (B43876) ring. aps.org

This information is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying electron-rich areas (nucleophilic sites) and electron-poor areas (electrophilic sites). In Cyclopent-3-en-1-ylmethanamine, the region around the nitrogen atom would be strongly negative (typically colored red), indicating it as the primary site for electrophilic attack, such as protonation. The π-system of the double bond would also show negative potential, suggesting it can act as a nucleophile.

A significant application of quantum chemical calculations is the exploration of chemical reaction mechanisms. nih.gov By modeling the transition states—the highest energy points along a reaction coordinate—DFT can be used to predict the most likely pathways a reaction will follow and the energy required to initiate it (the activation energy).

For Cyclopent-3-en-1-ylmethanamine, one could investigate various reactions, such as the protonation of the amine, its reaction with an electrophile, or addition reactions at the double bond. The computational process involves identifying the structures of the reactants, products, and the transition state that connects them. The difference in energy between the reactants and the transition state gives the activation energy barrier (ΔG‡). A lower activation energy implies a faster reaction rate. chemrxiv.org These calculations can be performed to compare competing reaction pathways; for instance, to determine whether an electrophile would preferentially attack the nitrogen atom or the double bond under specific conditions. arxiv.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic and basic character. youtube.comresearchgate.net The LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilic and acidic character. youtube.comresearchgate.net

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical indicators of a molecule's reactivity and stability. wikipedia.orgschrodinger.com A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity and lower kinetic stability. wikipedia.org Conversely, a large gap indicates high stability. wikipedia.org

For Cyclopent-3-en-1-ylmethanamine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting the high energy of its lone pair electrons. The LUMO would likely be an antibonding π* orbital associated with the C=C double bond. The interaction of these orbitals with the orbitals of other reactants determines the course of a chemical reaction. wikipedia.org

Table 1: Illustrative Frontier Molecular Orbital Properties for Cyclopent-3-en-1-ylmethanamine Note: These values are hypothetical examples based on typical DFT calculations for similar organic molecules and serve for illustrative purposes.

| Parameter | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.2 | Indicates the energy of the highest energy electrons; relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | 1.5 | Indicates the energy of the lowest available empty orbital; relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 7.7 | A relatively large gap suggests good kinetic stability. The molecule is not exceptionally reactive. wikipedia.orgresearchgate.net |

Conformational Analysis of the Cyclopentene Ring System

The three-dimensional shape of a molecule is crucial to its function and reactivity. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted through rotation about single bonds. scribd.com

The cyclopentene ring in Cyclopent-3-en-1-ylmethanamine is not planar. A planar conformation would induce significant torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. To alleviate this strain, the ring puckers into non-planar conformations. libretexts.orgdalalinstitute.com For cyclopentane (B165970), the two most discussed low-energy conformations are the "envelope" and the "half-chair". scribd.comstackexchange.com In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane. libretexts.orgyoutube.com In the half-chair form, three adjacent atoms are in a plane, while the other two are displaced on opposite sides of it.

For cyclopentene, the presence of the double bond restricts the ring's flexibility. The double-bonded carbons and the two adjacent carbons are held in a nearly planar arrangement, forcing the fifth carbon atom out of this plane. This results in an "envelope" conformation being the most stable form. saskoer.camasterorganicchemistry.com Computational methods can be used to calculate the precise geometries and relative energies of these conformers. The energy difference between possible conformations of cyclopentene is typically very small, allowing for rapid interconversion at room temperature. aip.org The position of the aminomethyl substituent (-CH₂NH₂) will also influence the conformational preference, favoring a pseudo-equatorial position to minimize steric hindrance.

Table 2: Illustrative Conformational Energy Profile of Cyclopentene Ring Note: Values are hypothetical and represent typical energy differences found in computational studies of substituted cyclopentenes.

| Conformation | Relative Energy (kcal/mol) | Key Feature |

| Envelope | 0.0 (Reference) | One carbon atom is puckered out of the plane of the other four, minimizing torsional strain. saskoer.camasterorganicchemistry.com This is the most stable conformer. |

| Planar | ~5.0 | High torsional strain due to eclipsing interactions; represents the energy barrier for pseudorotation. stackexchange.com |

Molecular Modeling and Dynamics Simulations for Chemical Reactivity Prediction

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and reaction dynamics. uregina.canih.gov

For predicting the chemical reactivity of Cyclopent-3-en-1-ylmethanamine, ab initio molecular dynamics (AIMD) can be particularly insightful. mdpi.comacs.org AIMD combines molecular dynamics with quantum mechanical calculations to describe the forces between atoms, making it possible to model bond-breaking and bond-forming events explicitly. acs.org

An AIMD simulation could be used to model the behavior of Cyclopent-3-en-1-ylmethanamine in an aqueous solution. This would provide insights into the hydrogen bonding network between the amine group and surrounding water molecules, which can significantly influence its basicity and reactivity. researchgate.net Furthermore, reactive MD simulations can trace the entire course of a chemical reaction, such as the proton transfer from a hydronium ion to the amine, revealing the detailed mechanism and the role of the solvent in real-time. researchgate.neturegina.ca These simulations are computationally intensive but provide a level of detail about reaction mechanisms that is often inaccessible through experimental means alone. uregina.ca

Emerging Research Directions and Future Outlook in Cyclopent 3 En 1 Ylmethanamine Chemistry

Development of Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. For Cyclopent-3-en-1-ylmethanamine, future research will likely prioritize the development of sustainable synthetic methods that adhere to these principles.

Key Research Thrusts:

Renewable Feedstocks: A primary goal is to move away from petroleum-based starting materials. wordpress.com Research is anticipated to explore the synthesis of the cyclopentene (B43876) core from biomass-derived sources. google.com For instance, furfural, which can be obtained from agricultural waste, can be converted to cyclopentanone, a potential precursor to the cyclopentene ring of Cyclopent-3-en-1-ylmethanamine. google.comnih.gov This approach aligns with the green chemistry principle of using renewable resources. wordpress.com

Catalytic Routes: Emphasis will be placed on developing highly efficient catalytic systems that minimize waste and energy consumption. This includes the use of biocatalysis, where enzymes could facilitate key transformations with high selectivity under mild conditions. benthamdirect.com Homogeneous and heterogeneous catalysis will also be crucial in developing atom-economical reactions, such as direct amination or reductive amination processes, to introduce the aminomethyl group.

Green Solvents and Reaction Conditions: The use of hazardous organic solvents is a significant concern in chemical synthesis. Future methodologies will likely focus on utilizing greener solvents like water, supercritical fluids, or ionic liquids. nih.gov Additionally, energy-efficient techniques such as microwave-assisted synthesis could be employed to accelerate reactions and reduce energy consumption. nih.gov

The following table summarizes potential green synthetic strategies for Cyclopent-3-en-1-ylmethanamine:

| Green Strategy | Description | Potential Precursors/Reagents |

| Biocatalysis | Use of enzymes for selective synthesis. | Cyclopentene-based aldehydes/ketones, bio-derived ammonia (B1221849) sources. |

| Renewable Feedstocks | Synthesis from biomass-derived materials. | Furfural, cyclopentanone from lignocellulose. google.comnih.gov |

| Atom-Economic Reactions | Reactions that maximize the incorporation of starting materials into the final product. | Direct hydroamination of a suitable cyclopentene derivative. libretexts.org |

| Green Solvents | Use of environmentally benign solvents. | Water, ethanol, ionic liquids. nih.gov |

Exploration of Unprecedented Reactivity and Transformation Pathways

The unique structural features of Cyclopent-3-en-1-ylmethanamine, namely the reactive double bond and the primary amine, offer a rich playground for exploring novel chemical transformations. Future research is expected to uncover unprecedented reactivity, leading to the synthesis of complex and valuable molecules.

Areas of Exploration:

Novel Cycloaddition Reactions: The cyclopentene double bond can participate in various cycloaddition reactions. Research will likely focus on exploring diastereoselective and enantioselective cycloadditions to construct complex polycyclic scaffolds.

C-H Functionalization: Direct functionalization of the C-H bonds of the cyclopentene ring is a highly attractive and atom-economical strategy. Future work may involve the development of catalytic systems for the regioselective and stereoselective introduction of new functional groups.

Ring-Opening and Rearrangement Reactions: The strained five-membered ring can be a substrate for ring-opening or rearrangement reactions, providing access to acyclic or other cyclic structures with diverse functionalities.

Multicomponent Reactions: Designing novel multicomponent reactions involving Cyclopent-3-en-1-ylmethanamine will enable the rapid and efficient synthesis of complex molecules in a single step.

The reactivity of the amine group can also be harnessed in novel ways, for instance, in the formation of unique heterocyclic systems through intramolecular reactions with derivatives of the cyclopentene ring.

Integration into Flow Chemistry and Automation for Enhanced Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, scalability, and efficiency. merckmillipore.comnih.gov The synthesis of Cyclopent-3-en-1-ylmethanamine and its derivatives is well-suited for these modern technologies.

Future Implementations:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of Cyclopent-3-en-1-ylmethanamine would enable on-demand production with precise control over reaction parameters. acs.orgthieme-connect.com This approach can also facilitate the safe handling of hazardous reagents and intermediates. researchgate.net

Automated Synthesis Platforms: Automated systems can be employed for high-throughput screening of reaction conditions and for the synthesis of libraries of Cyclopent-3-en-1-ylmethanamine derivatives for drug discovery and materials science applications. merckmillipore.comnih.gov These platforms can accelerate the discovery of new compounds with desired properties. illinois.edu

In-line Analysis and Optimization: The integration of real-time analytical techniques into flow reactors will allow for continuous monitoring and optimization of the synthesis process, leading to higher yields and purity.

The table below highlights the benefits of integrating modern synthesis technologies:

| Technology | Advantages for Cyclopent-3-en-1-ylmethanamine Synthesis |

| Flow Chemistry | Enhanced safety, scalability, precise process control, and potential for higher yields. acs.orgthieme-connect.comresearchgate.net |

| Automated Synthesis | High-throughput screening, rapid library generation, and increased reproducibility. merckmillipore.comnih.govnih.gov |

| In-line Analytics | Real-time reaction monitoring, rapid optimization, and improved process understanding. |

Applications in Materials Science and Advanced Polymer Chemistry

The unique structure of Cyclopent-3-en-1-ylmethanamine makes it an attractive building block for the development of new materials and advanced polymers. marcorubber.com The cyclopentene moiety can be polymerized, while the amine group provides a site for further functionalization or for imparting specific properties to the resulting material.

Potential Applications:

Monomer for Ring-Opening Metathesis Polymerization (ROMP): The strained cyclopentene ring is a suitable monomer for ROMP, a powerful polymerization technique for creating well-defined polymers. acs.org The resulting polymers would feature a primary amine in each repeating unit, which could be used for post-polymerization modification or to create materials with specific functionalities.

Building Block for Polyamides and Polyurethanes: The primary amine group can react with dicarboxylic acids or diisocyanates to form polyamides and polyurethanes, respectively. The cyclopentene ring in the polymer backbone could introduce unique thermal and mechanical properties.

Functional Coatings and Adhesives: The amine functionality can promote adhesion to various surfaces, making polymers derived from Cyclopent-3-en-1-ylmethanamine suitable for use in coatings and adhesives. wikipedia.org

Cross-linking Agent: The double bond in the cyclopentene ring can be utilized for cross-linking polymer chains, leading to the formation of thermosets with enhanced mechanical strength and thermal stability.

Q & A

Q. What are the optimal synthetic routes for Cyclopent-3-en-1-ylmethanamine, and how can competing byproducts be minimized?

Answer: Cyclopent-3-en-1-ylmethanamine can be synthesized via cyclization of appropriately substituted precursors. A common approach involves reductive amination of cyclopentenyl ketones using sodium cyanoborohydride or catalytic hydrogenation. Key steps include:

- Amine protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during cyclization .

- Byproduct mitigation : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or methanol) to suppress aldol condensation or over-reduction.

- Purification : Employ flash chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or distillation under reduced pressure.

Validation : Monitor intermediates via -NMR (e.g., δ 5.6–5.8 ppm for cyclopentene protons) and confirm purity by GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing Cyclopent-3-en-1-ylmethanamine, and how should data interpretation address structural ambiguities?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect N-H stretches (~3300 cm) and C=C stretches (~1650 cm) .

- Mass Spectrometry : Base peak at m/z 97 (cyclopentene fragment) and molecular ion [M+H] at m/z 112.2 .

Ambiguity resolution : Cross-validate with X-ray crystallography (if crystalline) or computational DFT simulations to resolve stereochemical uncertainties .

Q. What safety protocols are critical when handling Cyclopent-3-en-1-ylmethanamine hydrochloride derivatives?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill management : Neutralize acidic residues with sodium bicarbonate, followed by adsorption using vermiculite .

- First aid : For skin contact, rinse with 0.1 M HCl (to protonate free amine) followed by soap and water. For eye exposure, irrigate with saline for 15 minutes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or MD simulations) predict the reactivity of Cyclopent-3-en-1-ylmethanamine in catalytic systems?

Answer:

- DFT calculations : Use Gaussian or ORCA software to model:

- Electron density maps (e.g., HOMO/LUMO gaps) to predict nucleophilic attack sites on the cyclopentene ring .

- Transition-state energies for amine-assisted ring-opening reactions.